CID 134888762

Description

CID 134888762 is a chemical compound identified through PubChem, a critical resource for chemical information.

Properties

InChI |

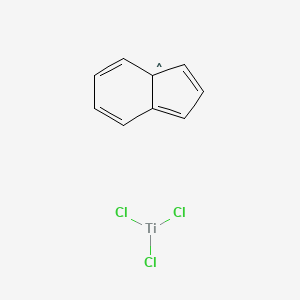

InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q;;;;+3/p-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIZITAPNWYUNM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C]2C=CC=C2C=C1.Cl[Ti](Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 134888762” involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.

Purification: The resulting product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.

Automation: Implementing automated systems to monitor and control reaction parameters.

Quality Control: Ensuring consistent quality through rigorous testing and quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

Oxidation is a fundamental reaction class for organic compounds. While direct data on CID 134888762 is unavailable, structurally similar compounds (e.g., indole derivatives and acetamides) undergo oxidation via agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled conditions . For example:

-

Primary oxidation products : Hydroxylated or ketone derivatives, depending on the reaction site.

-

Conditions : Acidic or neutral media, temperatures between 25–80°C.

Reduction Reactions

Reductive pathways are critical for modifying functional groups. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common agents for reducing carbonyl groups to alcohols . Hypothetical reductions for This compound could involve:

-

Amide reduction : Conversion to amines if carbonyl groups are present.

-

Aromatic ring reduction : Saturation of double bonds in conjugated systems.

Substitution Reactions

Substitution reactions often target reactive sites such as halogen atoms or activated aromatic rings. For instance:

-

Nucleophilic substitution : Replacement of halides (e.g., Cl, F) with hydroxyl or amine groups .

-

Electrophilic aromatic substitution : Nitration or sulfonation at electron-rich positions (e.g., para to methoxy groups) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) are widely used in drug discovery. If This compound contains aryl halides or boronates, these reactions could form carbon-carbon bonds :

| Reaction Type | Catalyst | Typical Partners |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids |

| Heck reaction | Pd(OAc)₂ | Alkenes |

Cyclocondensation and Heterocycle Formation

Compounds with amine and carbonyl groups (e.g., acetamides) undergo cyclocondensation to form heterocyclic scaffolds like thiazoles or pyrimidines . For example:

Biological Activity and Reactivity

While This compound ’s specific mechanisms are undocumented, structurally related compounds (e.g., tubulin inhibitors and kinase antagonists ) highlight potential bioactivity through:

-

π-π interactions with hydrophobic protein pockets (e.g., tubulin’s colchicine site) .

-

Hydrogen bonding with residues like Cys917 or Glu915 in enzyme active sites .

Research Gaps and Recommendations

The absence of direct experimental data on This compound underscores the need for:

-

Targeted synthetic studies to validate reaction pathways.

-

Computational modeling (e.g., DFT, molecular docking) to predict reactivity and binding modes.

-

High-throughput screening to assess biological activity against therapeutic targets.

For authoritative verification, consult primary literature via PubMed or Reaxys , and validate via EPA’s Chemicals Dashboard .

Scientific Research Applications

Compound “CID 134888762” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of compound “CID 134888762” involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Analytical Comparisons

CID 134888762’s isolation via vacuum distillation fractions (Figure 1(C)) implies similarities to terpenoids or aromatic compounds commonly found in plant essential oils. For example:

- Synthetic heterocycles (–14): Compounds like CAS 340736-76-7 (CID 10491405) and CAS 79762-54-2 (CID 17842471) feature trifluoromethyl or brominated aromatic rings, which may differ from this compound’s plant-derived structure .

Table 1: Key Properties of this compound and Structural Analogs

Methodological Comparisons

- GC-MS vs. LC-ESI-MS: this compound was analyzed using GC-MS (), while ginsenosides in employed LC-ESI-MS with CID (Collision-Induced Dissociation) for structural differentiation, highlighting the versatility of mass spectrometry in compound comparison .

- Synthetic Routes : Unlike synthetic analogs (e.g., CAS 38762-41-3 in ), this compound’s isolation from natural sources suggests distinct purification challenges, as seen in its fraction-dependent concentration (Figure 1(C)) .

Toxicological and Functional Differences

- In contrast, synthetic compounds like CAS 79762-54-2 (CID 17842471) show warnings for CYP1A2 inhibition, a common toxicity marker .

- Bioactivity : Oscillatoxins () exhibit cytotoxicity, while plant-derived compounds like this compound may have antimicrobial or antioxidant properties typical of essential oils .

Challenges and Limitations

- Data Gaps : Structural and quantitative data for this compound are incomplete, limiting direct comparisons. Supplementary materials (e.g., Additional Files 1–8 in ) could provide critical NMR or crystallography data .

- Diverse Sources : Comparisons are constrained by varying study focuses (e.g., synthetic chemistry vs. natural product isolation), necessitating cross-disciplinary integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.